molecular formula C9H20O4 B12574843 Propane, 1,1,3-trimethoxy-3-(1-methylethoxy)- CAS No. 603151-66-2

Propane, 1,1,3-trimethoxy-3-(1-methylethoxy)-

Cat. No.: B12574843
CAS No.: 603151-66-2
M. Wt: 192.25 g/mol
InChI Key: LFUGNYXPXDRZRS-UHFFFAOYSA-N
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Description

Propane, 1,1,3-trimethoxy-3-(1-methylethoxy)-: is an organic compound with the molecular formula C9H20O4 It is a derivative of propane, where three methoxy groups and one isopropoxy group are attached to the carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Propane, 1,1,3-trimethoxy-3-(1-methylethoxy)- can be achieved through alkylation reactions. Typically, the starting materials include propane derivatives and methanol or isopropanol in the presence of a suitable catalyst. The reaction conditions often involve controlled temperatures and pressures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods: In industrial settings, the production of Propane, 1,1,3-trimethoxy-3-(1-methylethoxy)- may involve continuous flow reactors where the reactants are mixed and reacted under optimized conditions. Catalysts such as acidic or basic catalysts are used to facilitate the reaction, and the product is purified through distillation or crystallization techniques .

Chemical Reactions Analysis

Types of Reactions: Propane, 1,1,3-trimethoxy-3-(1-methylethoxy)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can convert it into simpler alcohols or hydrocarbons.

    Substitution: The methoxy and isopropoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenating agents or nucleophiles can be employed for substitution reactions.

Major Products Formed:

    Oxidation: Aldehydes or ketones.

    Reduction: Alcohols or hydrocarbons.

    Substitution: Various substituted propane derivatives.

Scientific Research Applications

Chemistry: Propane, 1,1,3-trimethoxy-3-(1-methylethoxy)- is used as a reagent in organic synthesis. It serves as an intermediate for the preparation of other complex organic molecules .

Biology and Medicine: In biological research, this compound can be used to study enzyme-catalyzed reactions involving methoxy and isopropoxy groups.

Industry: In the industrial sector, Propane, 1,1,3-trimethoxy-3-(1-methylethoxy)- is utilized as a solvent or intermediate in the production of various chemicals, including polymers and resins .

Mechanism of Action

The mechanism of action of Propane, 1,1,3-trimethoxy-3-(1-methylethoxy)- involves its interaction with specific molecular targets. The methoxy and isopropoxy groups can participate in hydrogen bonding and van der Waals interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate the activity of enzymes or receptors, leading to various biochemical effects .

Comparison with Similar Compounds

  • Propane, 1,1,3-triethoxy-
  • Propane, 1,1,3,3-tetramethoxy-
  • Propane, 1,1,1-trimethoxy-

Comparison: Propane, 1,1,3-trimethoxy-3-(1-methylethoxy)- is unique due to the presence of both methoxy and isopropoxy groups, which confer distinct chemical properties compared to its analogs. For instance, Propane, 1,1,3-triethoxy- lacks the isopropoxy group, resulting in different reactivity and applications.

Properties

CAS No.

603151-66-2

Molecular Formula

C9H20O4

Molecular Weight

192.25 g/mol

IUPAC Name

1,1,3-trimethoxy-3-propan-2-yloxypropane

InChI

InChI=1S/C9H20O4/c1-7(2)13-9(12-5)6-8(10-3)11-4/h7-9H,6H2,1-5H3

InChI Key

LFUGNYXPXDRZRS-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(CC(OC)OC)OC

Origin of Product

United States

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